N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H20ClN3O2S2 and its molecular weight is 421.96. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) synthesized analogues, including compounds structurally similar to N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research highlighted the synthesis of classical and nonclassical analogues that showed potent inhibitory activity against human TS and DHFR, indicating their potential in cancer therapy due to their dual inhibitory properties [Gangjee et al., 2008].
Crystal Structure Analysis
Subasri et al. (2016) conducted a crystal structure analysis of compounds with a similar sulfanylacetamide moiety. Their work provided insights into the molecular conformation and intermolecular hydrogen bonding, which is crucial for understanding the interaction mechanisms of these compounds with biological targets [Subasri et al., 2016].
Antitumor Activity
The synthesis and evaluation of antitumor activity of new thieno[3,2-d]pyrimidine derivatives, as researched by Hafez and El-Gazzar (2017), showed that these compounds, including structures akin to the compound , possess significant anticancer activity. This study underscores the potential of these derivatives in cancer treatment, especially due to their growth inhibitory effects on various human cancer cell lines [Hafez and El-Gazzar, 2017].
Synthetic Method and Spectral Characterization
Research by Zaki et al. (2017) explored the synthetic methods and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This study provides a foundation for the synthesis of complex molecules with potential pharmacological activities, including those related to this compound [Zaki et al., 2017].
Vibrational Spectroscopic Signatures and Quantum Computational Approach
A study focused on the vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on similar dimer molecules. This quantum computational approach, applied to molecules like this compound, provides deep insights into their molecular structure and interactions, which could be pivotal for designing drugs with specific biological activities [Mary et al., 2022].
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-11(2)9-23-18(25)17-15(6-7-26-17)22-19(23)27-10-16(24)21-14-5-4-12(3)8-13(14)20/h4-8,11H,9-10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAQJKSJBVCEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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